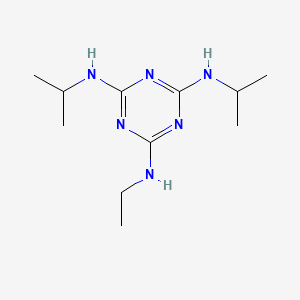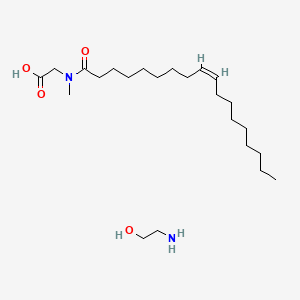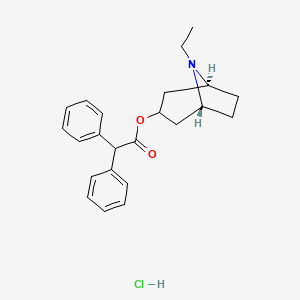
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt is an organic compound characterized by a cyclohexane ring with six carboxylic acid groups attached to each carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt typically involves the reaction of cyclohexane with a suitable oxidizing agent to introduce carboxylic acid groups at each carbon atom. One common method is the oxidation of cyclohexane using potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The ammonium salt form is obtained by neutralizing the acid with ammonium hydroxide (NH4OH) .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides.
Major Products:
Oxidation: Higher carboxylic acids or anhydrides.
Reduction: Cyclohexane-1,2,3,4,5,6-hexanol.
Substitution: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt involves its ability to interact with various molecular targets through its carboxylic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s unique structure allows it to participate in multiple pathways, including chelation and catalysis .
Comparación Con Compuestos Similares
Cyclohexane-1,2,3,4,5,6-hexol: A similar compound with hydroxyl groups instead of carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: The parent compound without the ammonium salt form.
Mellitic acid: A benzene derivative with six carboxylic acid groups.
Uniqueness: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt is unique due to its combination of a cyclohexane ring and six carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
93923-68-3 |
|---|---|
Fórmula molecular |
C12H30N6O12 |
Peso molecular |
450.40 g/mol |
Nombre IUPAC |
hexaazanium;cyclohexane-1,2,3,4,5,6-hexacarboxylate |
InChI |
InChI=1S/C12H12O12.6H3N/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);6*1H3 |
Clave InChI |
FFSAGFUNRGXDEJ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















